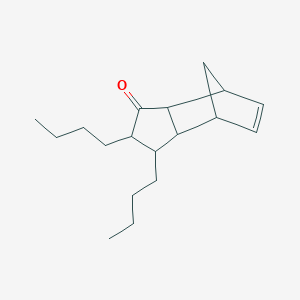
2,3-Dibutyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibutyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one is a complex organic compound with a unique structure that includes multiple rings and substituents
Vorbereitungsmethoden
The synthesis of 2,3-Dibutyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application.
Analyse Chemischer Reaktionen
2,3-Dibutyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Wissenschaftliche Forschungsanwendungen
2,3-Dibutyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-Dibutyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
2,3-Dibutyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one can be compared with other similar compounds, such as:
2,3,3a,4,7,7a-Hexahydro-1H-inden-2-one: This compound has a similar core structure but lacks the dibutyl substituents.
3,6-Dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran: Another structurally related compound with different substituents and functional groups.
1H-Indene, 2,4,5,6,7,7a-hexahydro-3,7-dimethyl-4-(2-methyl-1-propen-1-yl): A compound with a similar ring system but different substituents.
Eigenschaften
CAS-Nummer |
500784-64-5 |
|---|---|
Molekularformel |
C18H28O |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
4,5-dibutyltricyclo[5.2.1.02,6]dec-8-en-3-one |
InChI |
InChI=1S/C18H28O/c1-3-5-7-14-15(8-6-4-2)18(19)17-13-10-9-12(11-13)16(14)17/h9-10,12-17H,3-8,11H2,1-2H3 |
InChI-Schlüssel |
VXBLBHGIGYNTPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1C(C(=O)C2C1C3CC2C=C3)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14245931.png)
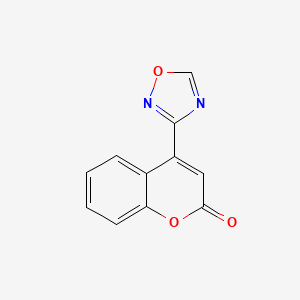
![Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate](/img/structure/B14245951.png)


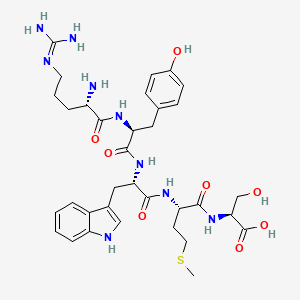
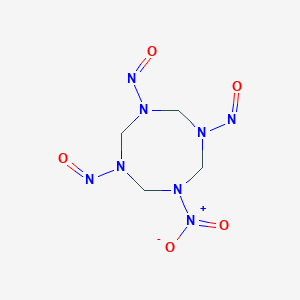
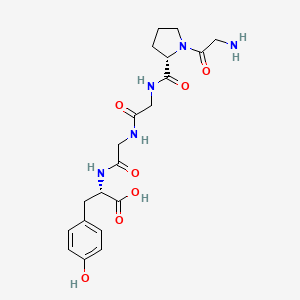
![Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B14245973.png)
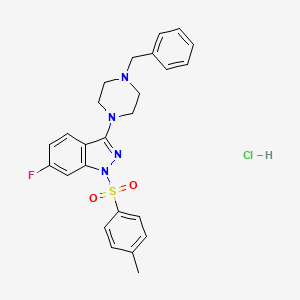
![1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene](/img/structure/B14245987.png)

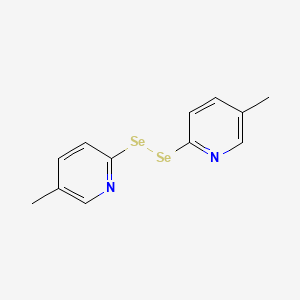
![7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B14246020.png)
